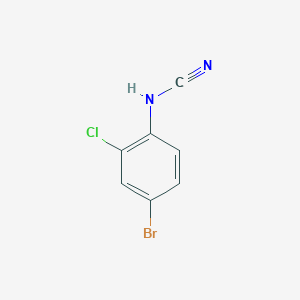

(4-Bromo-2-chlorophenyl)cyanamide

説明

(4-Bromo-2-chlorophenyl)cyanamide is a cyanamide derivative featuring a phenyl ring substituted with bromine (Br) at the para position and chlorine (Cl) at the ortho position. The cyanamide group (–NH–C≡N) confers unique chemical reactivity and biological activity, making it relevant in agrochemical and pharmaceutical research.

特性

CAS番号 |

921631-63-2 |

|---|---|

分子式 |

C7H4BrClN2 |

分子量 |

231.48 g/mol |

IUPAC名 |

(4-bromo-2-chlorophenyl)cyanamide |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3,11H |

InChIキー |

KKUGDTLGVRBPQH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Br)Cl)NC#N |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

(4-Bromo-2-propylphenyl)cyanamide (CAS 223609-47-0)

- Structure : Differs from the target compound by replacing the ortho-chloro substituent with a propyl group (–C₃H₇).

- Applications: Not explicitly stated in evidence, but cyanamides are often explored as nitrification inhibitors or plant growth regulators .

N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8)

- Structure : Contains a bromophenyl group and a chlorinated propanamide chain instead of a cyanamide group.

- Chlorine on the propanamide may enhance electrophilic reactivity .

- Applications : Propanamide derivatives are often intermediates in pharmaceutical synthesis.

O-(4-Bromo-2-chlorophenyl) Phosphorothioates (e.g., Profenofos, Sulprofos)

- Structure : Feature a bromo-chlorophenyl group linked to phosphorothioate esters.

- Key Properties: Organophosphates with broad-spectrum insecticidal activity. The electronegative Br and Cl substituents stabilize the molecule, enhancing persistence in environmental matrices .

- Applications : Widely used as pesticides, targeting insect acetylcholinesterase .

Functional Group Comparisons

Cyanamide vs. Amide vs. Phosphorothioate

- Cyanamide (–NH–C≡N): Electron-withdrawing nature increases acidity of the NH group, facilitating deprotonation and nucleophilic reactions. Known to induce plant defense responses (e.g., salicylic acid elevation) and systemic acquired resistance .

- Amide (–CONH–) :

- Participates in hydrogen bonding, influencing solubility and biological target interactions.

- Phosphorothioate (–S–P–O–) :

Phytotoxicity and Defense Responses

- Cyanamide derivatives can induce oxidative stress (e.g., H₂O₂ accumulation) but also activate antioxidant pathways in plants. Substituents like Br and Cl may mitigate phytotoxicity compared to simpler cyanamides .

- Comparison with Hydrogen Cyanamide :

Data Table: Key Properties of Analogous Compounds

準備方法

Catalytic Bromination Using Tertiary Amine Hydrochlorides

The patent US4223166A outlines a method for brominating 2-chlorophenol derivatives using tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) as catalysts. Adapting this approach to 2-chloroaniline involves:

-

Dissolving 2-chloroaniline in chlorobenzene.

-

Adding 3–6% w/w triethylamine hydrochloride relative to the substrate.

-

Introducing bromine (Br₂) at 5–20°C over 3–4 hours.

-

Stirring the mixture for an additional hour post-addition.

This method achieves >99% conversion to 4-bromo-2-chloroaniline with <1% 2,6-dibromo impurity. The catalyst directs bromine to the para position via electrostatic stabilization of the intermediate bromonium ion.

Table 1: Bromination Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst loading | 5% w/w | Maximizes para-selectivity |

| Temperature | 5–15°C | Minimizes side reactions |

| Solvent | Chlorobenzene | Enhances solubility |

Cyanamide Functionalization via Cyanogen Bromide

The second stage involves converting 4-bromo-2-chloroaniline to the target cyanamide. Cyanogen bromide (CNBr) is the preferred reagent due to its high reactivity with primary amines.

Reaction Mechanism and Conditions

-

Deprotonation : 4-Bromo-2-chloroaniline is treated with a base (e.g., NaOH) in anhydrous dichloromethane to generate the reactive amine anion.

-

Nucleophilic Attack : Cyanogen bromide reacts with the amine anion, displacing bromide and forming the cyanamide bond.

Reaction Equation :

Table 2: Cyanamide Synthesis Conditions

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Molar ratio (CNBr:Amine) | 1.1:1 | Ensures complete conversion |

| Temperature | 0–5°C | Suppresses HCN generation |

| Base | Triethylamine | Neutralizes HBr efficiently |

Alternative Synthetic Routes and Comparative Analysis

Direct Bromination of (2-Chlorophenyl)cyanamide

An alternative approach involves brominating pre-formed (2-chlorophenyl)cyanamide. However, this method suffers from poor regioselectivity, yielding <70% of the desired 4-bromo isomer due to steric hindrance from the cyanamide group.

Ullmann-Type Coupling with Cyanamide

Palladium-catalyzed coupling of 4-bromo-2-chloroiodobenzene with cyanamide has been explored but requires expensive catalysts (e.g., Pd(PPh₃)₄) and yields ≤65%.

Characterization and Physicochemical Properties

The final product exhibits distinct physicochemical properties, as documented in Chemsrc:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。